molecular formula C10H6ClIN2 B13864553 3-Chloro-6-(4-iodophenyl)pyridazine

3-Chloro-6-(4-iodophenyl)pyridazine

Cat. No.: B13864553
M. Wt: 316.52 g/mol
InChI Key: XKBGIHNQXQWNFJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-iodophenyl)pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridazine ring.

Preparation Methods

The synthesis of 3-Chloro-6-(4-iodophenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridazine with 4-iodoaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-6-(4-iodophenyl)pyridazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with an amine group.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridazine ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-(4-iodophenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-iodophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain pyridazine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects.

Properties

Molecular Formula

C10H6ClIN2

Molecular Weight

316.52 g/mol

IUPAC Name

3-chloro-6-(4-iodophenyl)pyridazine

InChI

InChI=1S/C10H6ClIN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

XKBGIHNQXQWNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)I

Origin of Product

United States

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